Methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is an organic compound with a complex structure that makes it intriguing for various scientific applications. It combines a fluorinated pyrimidine, a piperidinyl sulfonyl group, and a thiophene carboxylate, each contributing unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves several key steps:
Preparation of 5-fluoropyrimidin-2-yl derivative: : This involves the fluorination of pyrimidine, often through halogen exchange reactions using reagents like silver fluoride.
Formation of the piperidinyl sulfonyl intermediate: : Reacting the 5-fluoropyrimidin-2-yl derivative with piperidine under specific conditions, such as in the presence of a base like triethylamine, to form the piperidinyl sulfonyl derivative.
Thiophene-2-carboxylate coupling: : The final step involves coupling the piperidinyl sulfonyl derivative with thiophene-2-carboxylate, which can be achieved through esterification reactions, typically using a catalyst like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This might involve using more efficient catalysts, optimizing temperatures and pressures, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiophene ring, potentially forming sulfoxides or sulfones.
Reduction: : The nitro group in the fluoropyrimidine can be reduced to an amino group.
Substitution: : Various nucleophiles can attack the electrophilic sites on the pyrimidine ring, leading to substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation with palladium on carbon.
Substitution: : Strong nucleophiles like amines or thiols can initiate these reactions under mild conditions.
Major Products Formed
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Amino-substituted compounds.
Substitution: : Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has significant applications across various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential in modulating biological pathways, especially those involving fluorinated compounds.
Medicine: : Explored for its potential as an anti-cancer agent due to its ability to interfere with nucleotide metabolism.
Industry: : Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action for methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate often involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : It may inhibit pyrimidine biosynthesis pathways, crucial for DNA replication and repair, making it valuable in cancer research.
Comparison with Similar Compounds
When comparing with other similar compounds, such as fluorinated pyrimidines or thiophene derivatives:
Uniqueness: : The combination of these functional groups in one molecule provides a unique set of properties, such as enhanced stability, specific binding affinities, and unique reactivity.
Similar Compounds: : Examples include fluorouracil, thiophenecarboxylates, and other piperidinyl sulfonyl derivatives. Each has its unique applications and properties, but none combine all the features of methyl 3-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate.
Properties
IUPAC Name |
methyl 3-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O5S2/c1-23-14(20)13-12(4-6-25-13)26(21,22)19-5-2-3-11(9-19)24-15-17-7-10(16)8-18-15/h4,6-8,11H,2-3,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLZJQLQUYGRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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